1,3-Propanediol, 2-((p-chlorophenoxy)methyl)-2-methyl-
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Overview
Description
1,3-Propanediol, 2-((p-chlorophenoxy)methyl)-2-methyl- is a chemical compound known for its unique structure and properties. It is characterized by the presence of a chlorophenoxy group attached to a propanediol backbone. This compound is used in various scientific and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-((p-chlorophenoxy)methyl)-2-methyl- typically involves the reaction of 1,3-propanediol with p-chlorophenol in the presence of a chloromethylating agent. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the chloromethyl ether intermediate, which then reacts with the propanediol to form the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The use of catalysts and controlled temperature conditions are crucial to achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-((p-chlorophenoxy)methyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorophenoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
1,3-Propanediol, 2-((p-chlorophenoxy)methyl)-2-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-((p-chlorophenoxy)methyl)-2-methyl- involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to changes in their activity. The propanediol backbone provides stability and solubility, enhancing the compound’s effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-2-[(p-chlorophenoxy)methyl]-1,3-propanediol
- 2,2-Bis[(p-chlorophenoxy)methyl]-1,3-propanediol
Uniqueness
1,3-Propanediol, 2-((p-chlorophenoxy)methyl)-2-methyl- is unique due to its specific substitution pattern and the presence of both chlorophenoxy and methyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill .
Properties
CAS No. |
3840-34-4 |
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Molecular Formula |
C11H15ClO3 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H15ClO3/c1-11(6-13,7-14)8-15-10-4-2-9(12)3-5-10/h2-5,13-14H,6-8H2,1H3 |
InChI Key |
XWUXMWZJWUMOOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)COC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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